molecular formula C21H25N3O7 B2803355 2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide oxalate CAS No. 2034470-00-1

2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide oxalate

Cat. No.: B2803355
CAS No.: 2034470-00-1
M. Wt: 431.445
InChI Key: CVUFONIXCPZNEW-UHFFFAOYSA-N
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Description

2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide oxalate is a complex organic compound that features a furan ring, a piperazine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide oxalate typically involves multiple steps:

    Formation of the furan-2-yl-2-oxoethyl intermediate: This can be achieved through the reaction of furan with an appropriate acylating agent under acidic or basic conditions.

    Piperazine ring incorporation: The intermediate is then reacted with piperazine to form the piperazin-1-yl derivative.

    Acetamide formation: The piperazin-1-yl derivative is further reacted with o-tolyl acetic acid or its derivatives to form the acetamide group.

    Oxalate formation: Finally, the compound is converted to its oxalate salt by reacting with oxalic acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The carbonyl group in the oxoethyl moiety can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring could yield furan-2,5-dione derivatives, while reduction of the carbonyl group could yield alcohol derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide oxalate would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(p-tolyl)acetamide
  • 2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(m-tolyl)acetamide

Uniqueness

The uniqueness of 2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide oxalate lies in its specific structural features, such as the position of the tolyl group and the presence of the oxalate salt

Properties

IUPAC Name

2-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]-N-(2-methylphenyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3.C2H2O4/c1-15-5-2-3-6-16(15)20-19(24)14-22-10-8-21(9-11-22)13-17(23)18-7-4-12-25-18;3-1(4)2(5)6/h2-7,12H,8-11,13-14H2,1H3,(H,20,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUFONIXCPZNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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